

Application Notes: Measuring the Effects of SB-649868 on Sleep Architecture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB-649868

Cat. No.: B1680840

[Get Quote](#)

Introduction

SB-649868 is a potent, orally active, dual orexin receptor antagonist (DORA) that targets both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors.[1][2] The orexin system, consisting of orexin neuropeptides (Orexin-A and Orexin-B) released from neurons in the lateral hypothalamus, is a central regulator of wakefulness.[3][4] By blocking the wake-promoting signals of orexins, DORAs like **SB-649868** can facilitate the initiation and maintenance of sleep.[1][4][5] These application notes provide detailed protocols for assessing the effects of **SB-649868** on sleep architecture in both preclinical and clinical settings.

Mechanism of Action

The primary mechanism of **SB-649868** involves competitive antagonism at OX1 and OX2 receptors. This action prevents the binding of endogenous orexins, thereby suppressing the excitatory drive to various wake-promoting nuclei in the brain, including cholinergic, noradrenergic, serotonergic, and dopaminergic systems. This reduction in wakefulness signaling allows sleep-promoting systems to dominate, leading to the onset and consolidation of sleep.[4][6] Unlike traditional GABA-A receptor modulators, which cause widespread neuronal inhibition, orexin antagonists target the specific wakefulness pathways, potentially offering a different profile of effects on sleep architecture and a lower risk of certain side effects.[7]

Preclinical Protocol: Assessing SB-649868 in Rodent Models

This protocol outlines the methodology for evaluating the effects of **SB-649868** on sleep architecture in rats or mice using polysomnography (PSG).

1. Experimental Animals

- Species: Male Wistar rats or C57BL/6 mice are commonly used.
- Housing: Animals should be individually housed under a controlled 12-hour light/12-hour dark cycle with ad libitum access to food and water.

2. Surgical Implantation of Electrodes

- Objective: To surgically implant electrodes for chronic electroencephalography (EEG) and electromyography (EMG) recording.[\[8\]](#)
- Procedure:
 - Anesthetize the animal using isoflurane or a ketamine/xylazine mixture.
 - Secure the animal in a stereotaxic frame.
 - Make a midline incision on the scalp to expose the skull.
 - Drill small burr holes through the skull for EEG electrode placement. Recommended coordinates (from Bregma):
 - Frontal cortex: AP +2.0 mm, ML 1.5 mm
 - Parietal cortex: AP -2.0 mm, ML 2.0 mm
 - Insert stainless steel screw electrodes until they touch the dura mater.
 - For EMG, insert two insulated, flexible stainless-steel wires into the nuchal (neck) muscles.

- Solder the electrode leads to a head-mounted pedestal, which is then secured to the skull using dental acrylic.
- Allow a recovery period of at least 7-10 days post-surgery.

3. Drug Administration

- Compound: **SB-649868**, suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).
- Route: Oral gavage (p.o.).
- Dosage: Preclinical studies in rats have demonstrated efficacy at doses between 3 mg/kg and 30 mg/kg.[4][6][9]
- Timing: Administer the compound at the beginning of the light phase (the normal sleep period for nocturnal rodents).

4. Polysomnography (PSG) Recording

- Habituation: Acclimate the animals to the recording chamber and tethered cable system for 2-3 days prior to the experiment.[8]
- Recording:
 - Connect the animal's headmount to a recording cable and commutator, allowing free movement.
 - Record EEG and EMG signals continuously for at least 6-8 hours post-administration.
 - Filter EEG signals (e.g., 0.5-35 Hz) and EMG signals (e.g., 10-100 Hz) and digitize them at a suitable sampling rate (e.g., 256 Hz or higher).[8][10]

5. Data Analysis

- Sleep Scoring: Manually or automatically score the recordings in 4- or 10-second epochs into three stages:
 - Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

- NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG activity.
- REM Sleep: High-frequency (theta-dominant) EEG; muscle atonia (lowest EMG activity).
[11]
- Key Parameters to Measure:
 - Sleep Latency: Time from drug administration to the first continuous NREM sleep epoch.
 - Total Sleep Time (TST): Total duration of NREM and REM sleep.
 - Wake After Sleep Onset (WASO): Total time spent awake after initial sleep onset.
 - Sleep Architecture:
 - Duration and percentage of time spent in Wake, NREM, and REM sleep.
 - Number and duration of sleep/wake bouts.
 - EEG Power Spectra: Use Fast Fourier Transform (FFT) to analyze power in different frequency bands (e.g., delta, theta, alpha, beta) during each sleep stage.

Clinical Protocol: Assessing SB-649868 in Human Subjects

This protocol describes a typical randomized, placebo-controlled crossover study to measure the effects of **SB-649868** in patients with primary insomnia.

1. Study Design

- Design: A multicenter, randomized, double-blind, placebo-controlled, crossover study is a robust design.[1] Each participant receives each treatment (e.g., placebo, 10 mg, 30 mg, and 60 mg of **SB-649868**) in a randomized order, with a washout period between treatments.[1]
- Participants: Male and/or female adults diagnosed with primary insomnia according to DSM-IV or ICD-10 criteria.

2. Experimental Procedure

- Screening: Potential participants undergo a screening period, including at least one night of PSG recording to confirm the insomnia diagnosis.
- Treatment Periods:
 - Participants are admitted to a sleep laboratory.
 - Administer the assigned oral dose of **SB-649868** or placebo approximately 90 minutes before "lights out".[\[1\]](#)
 - Participants are instructed to go to bed and attempt to sleep for a standardized 8-hour period.
 - A sufficient washout period (e.g., 5-14 days) must separate each treatment period to prevent carryover effects.

3. Data Collection

- Objective Sleep Measures (Polysomnography):
 - Continuous PSG recordings are conducted throughout the 8-hour sleep period.
 - Electrode placement follows the international 10-20 system.[\[12\]](#)[\[13\]](#)
 - EEG: Frontal, central, and occipital electrodes (e.g., Fz, C4, O1) referenced to the contralateral mastoid (M1/M2).[\[12\]](#)
 - EOG: Electrodes placed near the outer canthus of each eye to detect eye movements.[\[13\]](#)
 - EMG: Submental (chin) electrodes to measure muscle tone.[\[13\]](#)
 - Recordings are scored in 30-second epochs according to the American Academy of Sleep Medicine (AASM) criteria.[\[14\]](#)
- Subjective Sleep Measures:

- Participants complete post-sleep questionnaires each morning to assess subjective sleep quality, sleep latency, and total sleep time.^[1]
- Next-Day Residual Effects:
 - Assess cognitive function and alertness using tests like the Digit Symbol Substitution Test (DSST) and memory tests.^[1]

4. Data Analysis and Key Endpoints

- Primary Endpoints:
 - Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of sleep.
 - Wake After Sleep Onset (WASO): Time spent awake from persistent sleep onset until lights on.
 - Total Sleep Time (TST): Total duration of all sleep stages.
- Secondary Endpoints:
 - Sleep Architecture:
 - Absolute time and percentage of time spent in N1, N2, SWS (Slow-Wave Sleep), and REM sleep.
 - Latency to REM sleep.
 - Subjective Assessments: Scores from post-sleep questionnaires.
 - Pharmacokinetics: Correlate plasma concentrations of **SB-649868** with its effects on sleep parameters.^[1]

Data Presentation

Table 1: Effects of SB-649868 on Objective Sleep Parameters in Patients with Primary Insomnia

Parameter	Placebo (Mean ± SD)	SB-649868 (10 mg)	SB-649868 (30 mg)	SB-649868 (60 mg)
Latency to Persistent Sleep (min)	59.8 ± 39.8	41.5 ± 36.3	34.0 ± 32.2	29.8 ± 23.3
Wake After Sleep Onset (min)	98.7 ± 41.9	89.2 ± 41.6	74.0 ± 39.1	66.0 ± 35.8
Total Sleep Time (min)	322.6 ± 58.0	344.9 ± 57.0	368.5 ± 57.1	384.2 ± 55.4
Stage 1 Sleep (% of TST)	11.2 ± 5.0	9.9 ± 3.9	9.0 ± 3.4	8.2 ± 3.1
Stage 2 Sleep (min)	185.3 ± 46.1	197.8 ± 45.4	215.1 ± 46.2	222.0 ± 45.3
Slow Wave Sleep (% of TST)	15.6 ± 7.9	15.0 ± 7.4	13.9 ± 7.1	13.2 ± 6.9
REM Sleep (% of TST)	16.7 ± 5.3	18.2 ± 5.4	19.3 ± 5.6	21.0 ± 5.5
REM Sleep Latency (min)	100.9 ± 46.7	93.3 ± 43.1	84.7 ± 45.5	72.8 ± 36.6

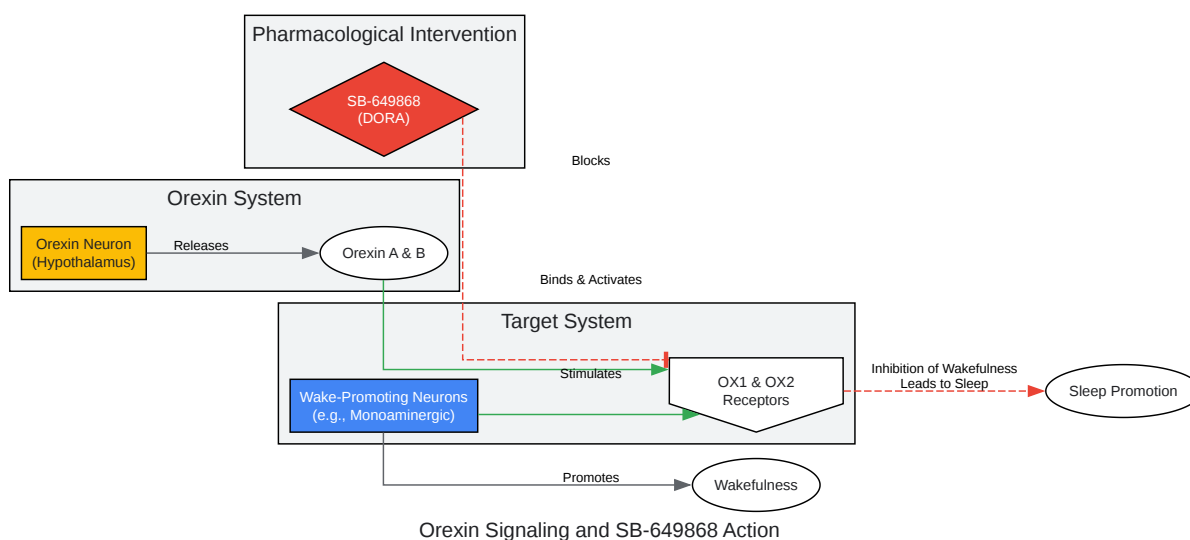
*Data derived
from a Phase IIa
study in male
subjects with
primary
insomnia. p <
0.05 vs. Placebo.

[\[1\]](#)

Table 2: Comparison of SB-649868 and Zolpidem in a Traffic Noise Model of Insomnia

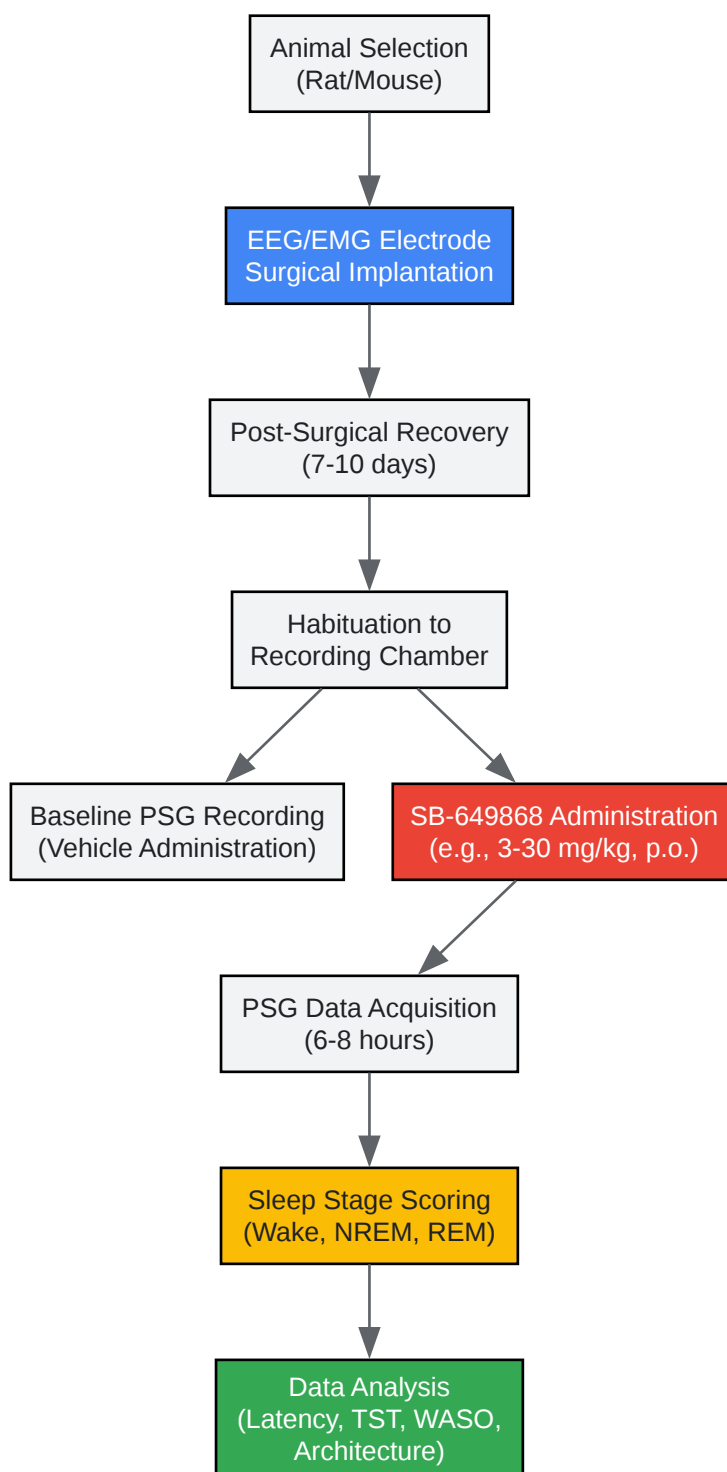
Parameter (Change from Placebo)	SB-649868 (10 mg)	SB-649868 (30 mg)	Zolpidem (10 mg)
Total Sleep Time (min)	+17 min	+31 min	+11 min
Latency to Persistent Sleep (min)	-11.6 min	-12.3 min	-4.4 min
Wake After Sleep Onset (min)	-6.6 min	-14.7 min	-6.8 min
Slow Wave Sleep (% SPT)	No significant change	No significant change	Significant Increase
REM Sleep (% SPT)	No significant change	+1.7%	-1.1%
REM Sleep Latency (min)	-20.1 min	-34.0 min	No significant change
Data from a study in healthy male volunteers with noise-induced situational insomnia. SPT = Sleep Period Time. p < 0.05 vs. Placebo. [2] [15] [16]			

Visualizations



[Click to download full resolution via product page](#)

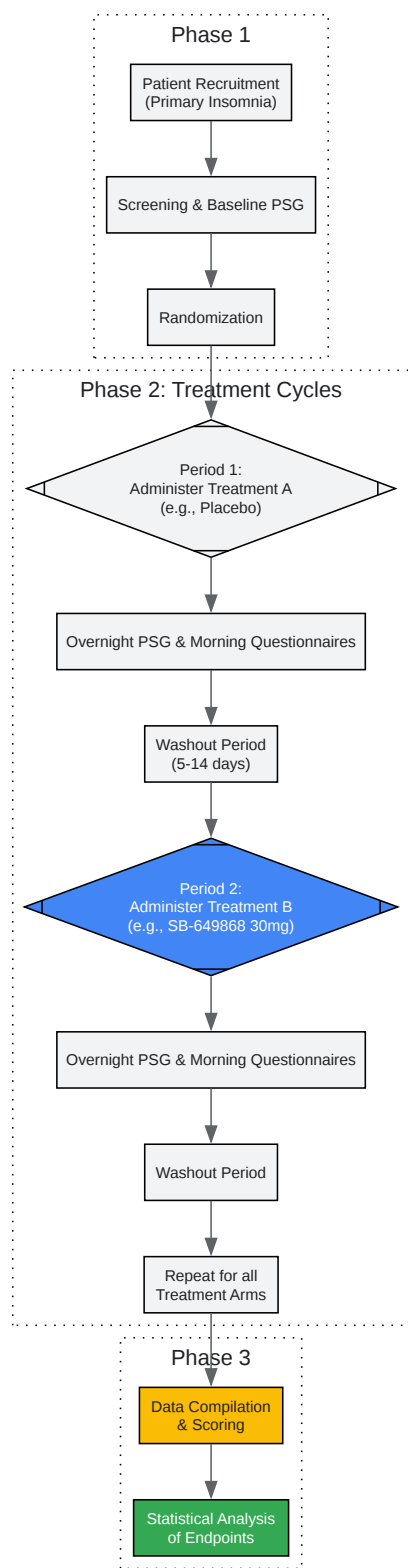
Caption: Orexin signaling pathway and the antagonistic action of **SB-649868**.



Preclinical Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a preclinical study of **SB-649868** in rodents.



Clinical Trial Workflow (Crossover Design)

[Click to download full resolution via product page](#)Caption: Workflow for a crossover clinical trial of **SB-649868**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Orexin Antagonist SB-649868 Promotes and Maintains Sleep in Men with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of a Dual Orexin Receptor Antagonist (SB-649868) and Zolpidem on Sleep Initiation and Consolidation, SWS, REM Sleep, and EEG Power Spectra in a Model of Situational Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Receptor Antagonism: Normalizing Sleep Architecture in Old Age and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcsn.aasm.org [jcsn.aasm.org]
- 6. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]
- 7. Frontiers | Dual orexin receptor antagonists show distinct effects on locomotor performance, ethanol interaction and sleep architecture relative to gamma-aminobutyric acid-A receptor modulators [frontiersin.org]
- 8. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Routine and sleep EEG: minimum recording standards of the International Federation of Clinical Neurophysiology and the International League Against Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EEG Recording and Analysis for Sleep Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Quantifying sleep architecture dynamics and individual differences using big data and Bayesian networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research Portal [openresearch.surrey.ac.uk]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Measuring the Effects of SB-649868 on Sleep Architecture]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680840#how-to-measure-sb-649868-effects-on-sleep-architecture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com